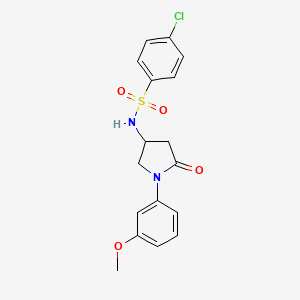

4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S . Its average mass is 297.757 Da and its mono-isotopic mass is 297.022644 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide core with a 4-chloro substituent and a 3-methoxyphenyl group attached to the nitrogen of the sulfonamide . The exact structure analysis is not available in the retrieved data.Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizers

The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds have been characterized for their spectroscopic, photophysical, and photochemical properties, revealing their potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them suitable for treating cancer through PDT, highlighting the importance of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Applications

A study on novel azetidin-2-ones derivatives, including those with a benzenesulfonamide structure, has demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus. The chemical synthesis and structure-activity relationship (SAR) trends of these compounds provide insights into developing effective antifungal agents, showcasing the versatility of benzenesulfonamide derivatives in addressing fungal infections (Gupta & Halve, 2015).

Anticancer Activity

Research into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives has uncovered their potential as antiproliferative agents against various tumor cell lines, including breast cancer and neuroblastoma. These studies suggest that the structural modification of benzenesulfonamide derivatives can lead to the development of new lead anticancer agents, further expanding the therapeutic applications of this chemical class (Motavallizadeh et al., 2014).

Antimicrobial Agents

A series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated biofilm inhibitory action against Escherichia coli. These findings indicate the potential of benzenesulfonamide derivatives as antimicrobial agents, capable of inhibiting bacterial biofilm formation and offering a pathway for developing less cytotoxic therapeutic agents (Abbasi et al., 2019).

Propiedades

IUPAC Name |

4-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-15-4-2-3-14(10-15)20-11-13(9-17(20)21)19-25(22,23)16-7-5-12(18)6-8-16/h2-8,10,13,19H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVYJINFTLAAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2898149.png)

![1-(oxan-4-yl)-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2898153.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2898154.png)

![5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2898155.png)

![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid](/img/structure/B2898157.png)

![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)

![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)

![2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile](/img/structure/B2898170.png)